3-Fluoro-5-hydroxybenzoic acid CAS 860296-12-4 properties
3-Fluoro-5-hydroxybenzoic acid CAS 860296-12-4 properties
An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzoic Acid (CAS 860296-12-4)
This technical guide provides a comprehensive overview of the core properties, safety information, and potential applications of 3-Fluoro-5-hydroxybenzoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
3-Fluoro-5-hydroxybenzoic acid is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 860296-12-4 | [1] |
| Molecular Formula | C7H5FO3 | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Physical Form | White to off-white solid | |
| Purity | 95% - 97% | [2] |
| Density | 1.492 g/cm³ | [1] |
| Boiling Point | 351.8°C at 760 mmHg | [1] |
| Flash Point | 166.5°C | [1] |
| Vapor Pressure | 1.49E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.585 | [1] |
| Storage Temperature | Room Temperature |
Spectroscopic Data
While detailed spectra are not provided in the immediate search results, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry are typically available from suppliers and chemical databases. For instance, similar compounds like 3-Fluoro-4-hydroxybenzoic acid have available NMR spectra which can be used for comparative analysis.[3][4]
Reactivity and Stability
The molecule's reactivity is primarily dictated by its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group and the overall electron density of the benzene ring.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5] The compound is also noted to be air-sensitive.[5]
Applications in Research and Drug Development
Fluorinated aromatic carboxylic acids are significant in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine can alter the physical, chemical, and biological properties of molecules.[6] While specific applications for 3-Fluoro-5-hydroxybenzoic acid are not detailed, related compounds are used as key intermediates in the synthesis of pharmaceuticals. For example, similar structures are used to create potent enzyme inhibitors and are valuable in the development of new therapeutic agents.[6][7][8]
Below is a conceptual workflow for the utilization of a substituted benzoic acid as a starting material in a multi-step synthesis.
Safety and Handling
3-Fluoro-5-hydroxybenzoic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [9] |
| Pictogram | GHS07 (Exclamation mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5] Ensure adequate ventilation or use a suitable respirator.[10][11]
Experimental Protocols
A generalized synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is described as starting from 2,4-difluoro-3-chlorobenzoic acid and proceeding through nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to yield the desired product.[12] Another example is the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxy benzoic acid via demethylation with concentrated hydrogen bromide.[13]
The following diagram illustrates a generalized workflow for the synthesis of a fluorinated hydroxybenzoic acid.
Logical Relationships of Functional Groups
The chemical properties and reactivity of 3-Fluoro-5-hydroxybenzoic acid are a result of the interplay between its functional groups. The diagram below illustrates these relationships.
References
- 1. 3-fluoro-5-hydroxybenzoic acid | 860296-12-4 [chemnet.com]
- 2. 860296-12-4 3-Fluoro-5-hydroxybenzoic acid AKSci J94569 [aksci.com]
- 3. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. merckmillipore.com [merckmillipore.com]
- 10. capotchem.com [capotchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. prepchem.com [prepchem.com]
